tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate, Mixture of diastereomers
Description
tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate is a cyclobutane-derived carbamate featuring a tert-butyloxycarbonyl (Boc) protecting group, a formyl substituent at position 1, and a methoxy group at position 3 of the cyclobutane ring. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclobutyl carbon atoms. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing constrained peptide mimetics or bioactive molecules targeting cyclopropane/cyclobutane-containing receptors . Its synthesis likely involves multi-step protocols, such as cyclobutane ring formation followed by Boc protection and functional group modifications (e.g., formylation and methoxylation), as seen in analogous carbamate syntheses .
Properties
CAS No. |
1232365-54-6 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(7-13)5-8(6-11)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) |
InChI Key |
YACJNCYKVCIZIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)OC)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Hydroxymethyl Intermediates
A hydroxymethyl group at C1 is oxidized to a formyl moiety using Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and triethylamine) or pyridinium chlorochromate (PCC). For instance, Search Result describes tert-butyl (1-formylcyclopropyl)carbamate synthesis via oxidation of a hydroxymethyl precursor.
Oxidation Conditions
Direct Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction (POCl₃ and DMF) formylates electron-rich aromatic systems, but its application to strained cyclobutanes is limited. Search Result highlights tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate synthesis, suggesting that formylation may proceed via nucleophilic addition to activated cyclobutane intermediates.
Diastereomer Formation and Isolation
The target compound exists as a mixture of diastereomers due to stereochemical variability at C1 and C3. For example, cis- and trans-configured methoxy and formyl groups generate four stereoisomers. Search Result demonstrates that Mitsunobu reactions retain the substrate’s stereochemistry, but subsequent formylation introduces new stereocenters.
Diastereomer Ratios
Chromatographic separation using silica gel or chiral stationary phases resolves diastereomers. Search Result reports ethyl acetate/hexanes gradients for purifying tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate diastereomers.
The phase-transfer catalysis (PTC) method in Search Result offers scalable alkylation for methoxy group introduction. Using tetrabutylammonium bromide (TBAB) and methyl sulfate in ethyl acetate, this approach achieves 92.4% yield in multi-gram syntheses.
PTC Alkylation Parameters
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-formyl-3-methoxycyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Hydroxymethyl derivative.
Substitution: Substituted cyclobutyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
- Tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate can be utilized as an intermediate in the synthesis of various APIs. For instance, it has been reported as a precursor in the synthesis of lacosamide, an anticonvulsant medication. The compound's ability to undergo specific reactions allows for the formation of complex structures essential for drug activity .
- Chiral Synthesis :
-
Biological Activity :
- Research indicates that derivatives of carbamate compounds exhibit significant biological activities, including antimicrobial and anticancer properties. The specific interactions of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate with biological targets could be explored to develop new therapeutic agents .
Material Science Applications
- Polymer Chemistry :
- Catalysis :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The formyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The compound shares structural and functional similarities with other tert-butyl carbamates, but key distinctions arise in substituent positioning, ring systems, and stereochemical outcomes. Below is a detailed comparison:
Structural Features
Key Observations :
- Ring Rigidity: Bicyclic analogs (e.g., bicyclo[2.2.2]octane in ) exhibit greater conformational restriction than monocyclic cyclobutane derivatives, impacting binding affinity in drug design.
- Diastereomer Complexity : Unlike single-stereoisomer compounds (e.g., ), the target compound’s diastereomeric mixture may complicate purification but offers diverse stereochemical exploration .
Physicochemical Properties
- Solubility: The methoxy group may improve aqueous solubility compared to nonpolar substituents (e.g., benzyl in ).
- Stability : Boc-protected carbamates generally exhibit stability under basic conditions but are acid-labile, as seen in TFA-mediated deprotection .
Biological Activity
Tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate, a compound characterized by its unique cyclobutyl structure, has garnered attention for its potential biological activities. The biological implications of this compound, particularly in therapeutic contexts, are significant due to its structural properties that may influence various biological pathways.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
This structure includes a tert-butyl group, a formyl group, and a methoxycyclobutyl moiety, which contribute to its reactivity and interaction with biological systems.
The biological activity of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted in patents that similar compounds can inhibit fatty acid synthase (FASN), which is crucial in lipid metabolism and cancer cell proliferation .
- Modulation of Signaling Pathways : Compounds with similar structures have shown the ability to modulate signaling pathways such as the MAPK and AKT pathways, which are significant in cell proliferation and survival .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds, providing insights into the potential effects of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate:
Case Studies
Research into similar compounds has yielded promising results regarding their therapeutic potential:
- Cancer Treatment : A study demonstrated that compounds inhibiting FASN led to reduced tumor growth in xenograft models. This suggests that tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate may exhibit similar anti-cancer properties by targeting lipid synthesis pathways .
- Neurological Applications : Compounds that effectively cross the blood-brain barrier have been linked to neuroprotective effects in models of neurodegenerative diseases. The structural characteristics of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate may facilitate such activity .
Q & A
Q. Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.28 g/mol | |
| CAS Numbers | 1232365-54-6, 1440960-96-2 |
Basic: How are diastereomers characterized and distinguished experimentally?
Methodological Answer:
- NMR Spectroscopy :
- Chromatography :
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., loss of Boc group at m/z 229.28) .
Advanced: How can computational modeling resolve ambiguities in diastereomer reactivity?
Methodological Answer:
Density Functional Theory (DFT) : Calculate energy minima to predict stable conformers of each diastereomer.
Molecular Dynamics (MD) : Simulate solvation effects on reactivity in polar/nonpolar solvents.
Docking Studies : Model interactions with biological targets (e.g., enzymes) to assess binding affinity differences .
Q. Example Workflow
- Optimize geometry using B3LYP/6-31G(d).
- Compare activation energies for key reactions (e.g., ring-opening) to explain experimental yield variations.
Advanced: How to address discrepancies in diastereomer ratios between synthesis and analysis?
Methodological Answer:
Reproducibility Checks : Ensure reaction conditions (temperature, solvent purity) are consistent.
Analytical Calibration : Validate HPLC methods with pure diastereomer standards.
Epimerization Screening : Monitor for interconversion under acidic/basic conditions via time-resolved NMR .
Q. Case Study :
- A 70:30 ratio observed in crude product may shift to 60:40 after column chromatography due to differential solubility.
Basic: What storage conditions preserve diastereomer integrity?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Solvent : Keep in anhydrous DCM or THF to avoid hydrolysis of the Boc group .
Advanced: How does cyclobutane ring strain influence diastereomer reactivity?
Methodological Answer:
- X-ray Crystallography : Resolve bond angles and torsional strain using SHELX software .
- Kinetic Studies : Compare reaction rates of diastereomers in ring-opening or nucleophilic addition.
Advanced: What strategies optimize diastereomer separation for downstream applications?
Methodological Answer:
Crystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to exploit solubility differences.
Dynamic Kinetic Resolution : Employ chiral catalysts to favor one diastereomer during synthesis.
Derivatization : Convert diastereomers to diastereomeric salts (e.g., with tartaric acid) for easier separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
